Regioisomeric Purity Advantage of the 1,2-Dimethyl Isomer Over the 3,5-Dimethyl Isomer for Synthetic Access
For procurement of the 1,2-dimethylphenyl isomer, 4-(Difluorophenylmethyl)-1,2-dimethylbenzene (CAS 1204295-84-0) is available at a documented commercial purity of 98%, whereas the closely related 3,5-dimethyl regioisomer, 1-(Difluorophenylmethyl)-3,5-dimethylbenzene (CAS 2515505-02-7), is typically offered at a lower standard purity of 95% . This quantifiable difference in baseline purity reduces the need for further purification in multi-step syntheses, directly impacting synthetic yield and cost efficiency [1].
| Evidence Dimension | Commercial Purity |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 1-(Difluorophenylmethyl)-3,5-dimethylbenzene (95%) |
| Quantified Difference | +3 percentage points higher purity |
| Conditions | Vendor specification (Leyan for target, Aobchem for comparator) |
Why This Matters
A higher starting purity of 3% for a building block can significantly improve the atom economy and reduce the cost and time of purification for subsequent synthetic steps in milligram to gram-scale research.
- [1] Ghosh AK, Nyalapatla PR, Kovela S, Rao KV, Brindisi M, Osswald HL, et al. Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2 Ligands: Structure-Activity Studies, Biological and X-ray Structural Analysis. J Med Chem. 2018;61(10):4561-4577. View Source
